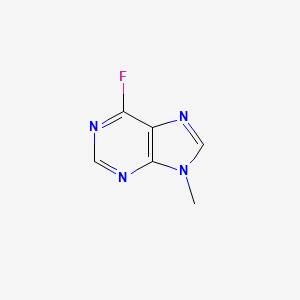
9H-Purine, 6-fluoro-9-methyl-
Vue d'ensemble
Description
9H-Purine, 6-fluoro-9-methyl- is a fluorinated purine derivative. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. The presence of fluorine atoms in purine derivatives often imparts unique chemical and biological properties, making them valuable in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Balz-Schiemann Reaction: This method involves the diazotization of 6-fluoro-9-methyl-purine followed by fluorodediazoniation in aqueous fluoroboric acid. This reaction is often used to introduce fluorine atoms into the purine ring.
Nucleophilic Substitution: Fluorinated purines can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atom. This method is useful for further functionalizing the purine core.
Industrial Production Methods: Industrial production of 9H-Purine, 6-fluoro-9-methyl- typically involves large-scale synthetic routes, optimizing reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: Oxidation reactions can convert 9H-Purine, 6-fluoro-9-methyl- to its corresponding oxo derivatives.
Reduction: Reduction reactions can reduce the purine ring, leading to the formation of reduced purine derivatives.
Substitution: Nucleophilic substitution reactions are common, where various nucleophiles can replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like ammonia (NH₃) and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Purine oxo derivatives.
Reduction Products: Reduced purine derivatives.
Substitution Products: Various nucleophilic substitution products.
Applications De Recherche Scientifique
9H-Purine, 6-fluoro-9-methyl- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated molecules.
Biology: Investigated for its biological activity, including potential antiviral and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Employed in the development of fluorescent probes and imaging agents for biological research.
Mécanisme D'action
The mechanism by which 9H-Purine, 6-fluoro-9-methyl- exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: Purine derivatives often interact with enzymes and receptors involved in cellular processes.
Pathways: The compound may inhibit or activate specific biochemical pathways, leading to its biological effects.
Comparaison Avec Des Composés Similaires
6-Fluoropurine: Similar structure but lacks the methyl group at the 9-position.
9-Methylpurine: Similar structure but lacks the fluorine atom at the 6-position.
Uniqueness: 9H-Purine, 6-fluoro-9-methyl- is unique due to the presence of both fluorine and methyl groups, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
6-fluoro-9-methylpurine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN4/c1-11-3-10-4-5(7)8-2-9-6(4)11/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUSMAOAYYFSFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70290335 | |
| Record name | 9H-Purine, 6-fluoro-9-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
653-45-2 | |
| Record name | 9H-Purine, 6-fluoro-9-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68122 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Purine, 6-fluoro-9-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


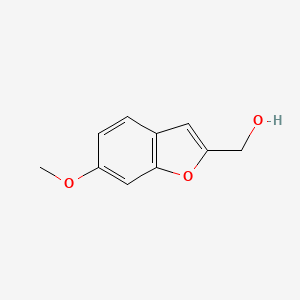
![2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione](/img/structure/B3356125.png)
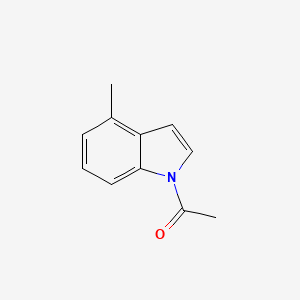
![n-(Tert-butoxycarbonyl)-n'-[(5-isoquinolyl)sulfonyl]-ethylenediamine](/img/structure/B3356128.png)
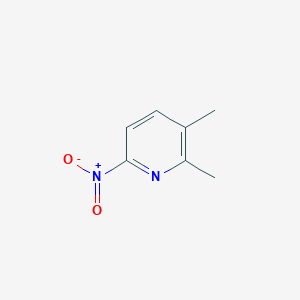
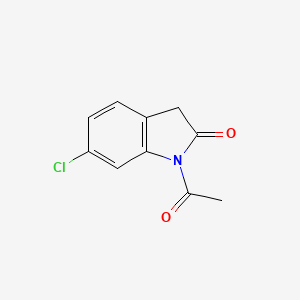
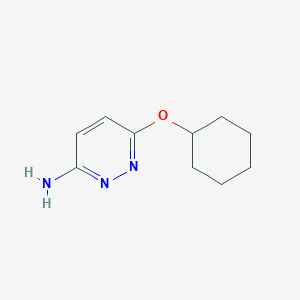
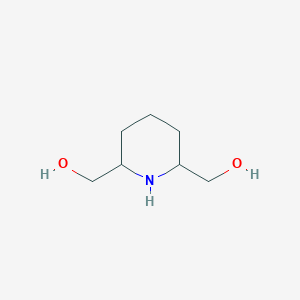
![1-(4-methoxy-9H-pyrido[3,4-b]indol-1-yl)ethanone](/img/structure/B3356172.png)
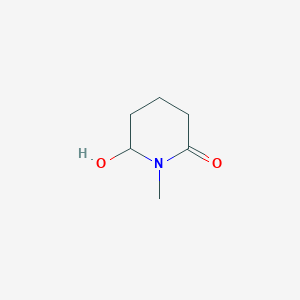
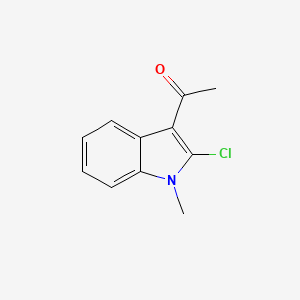
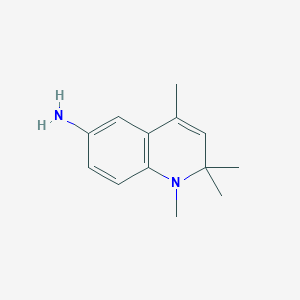
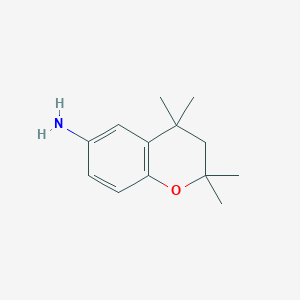
![N-[(6-iodoquinolin-4-yl)diazenyl]-N-methylmethanamine](/img/structure/B3356211.png)
